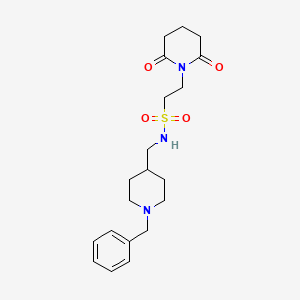

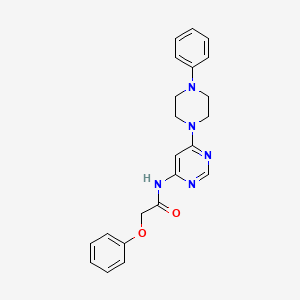

N-((1-benzylpiperidin-4-yl)methyl)-2-(2,6-dioxopiperidin-1-yl)ethanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((1-benzylpiperidin-4-yl)methyl)-2-(2,6-dioxopiperidin-1-yl)ethanesulfonamide, also known as BMS-986001, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has shown promising results in preclinical studies.

Applications De Recherche Scientifique

Antimicrobial and Antifungal Applications

Research has demonstrated the synthesis and evaluation of derivatives for potential antimicrobial and antifungal activities. For instance, a study on the synthesis, antimicrobial activity, and docking study of some novel derivatives carrying the sulfonamide moiety highlighted the compounds' efficacy against a panel of Gram-positive, Gram-negative bacteria, and fungi. Molecular modeling within the active site of dihydropteroate synthase revealed similar orientation and binding interactions to that of co-crystallized ligands, suggesting a mechanism of action and potential therapeutic applications in combating microbial infections (Ghorab et al., 2017).

Anticancer Activity

Another significant area of research is the exploration of anticancer properties. Various derivatives have been synthesized and tested for their in vitro antitumor activities. For example, a study on novel derivatives for in vitro antitumor activity found certain compounds to exhibit remarkable activity and selectivity for leukemia cell lines, indicating potential in cancer therapy (Brzozowski et al., 2003).

Enzyme Inhibition for Therapeutic Applications

The inhibition of specific enzymes has been another focus area, with research investigating compounds' efficacy as enzyme inhibitors. This includes studies on the inhibition of lipoxygenase, an enzyme involved in the inflammatory process, thereby indicating potential for the treatment of inflammatory diseases. One study synthesized ethylated sulfonamides incorporating 1,4-benzodioxane moiety and found them to be good inhibitors of lipoxygenase but moderate inhibitors of acetylcholinesterase, butyrylcholinesterase, and α-glucosidase, suggesting a multifaceted therapeutic potential (Irshad et al., 2016).

Biofilm Inhibition

The capability to inhibit bacterial biofilms has also been explored, given the clinical significance of biofilm-associated infections. A study focusing on the synthesis of new derivatives and their bacterial biofilm inhibition potential revealed that certain compounds exhibited suitable inhibitory action against biofilms of bacterial strains like Escherichia coli and Bacillus subtilis. This highlights the compounds' utility in addressing biofilm-related challenges in microbial infections (Abbasi et al., 2020).

Propriétés

IUPAC Name |

N-[(1-benzylpiperidin-4-yl)methyl]-2-(2,6-dioxopiperidin-1-yl)ethanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N3O4S/c24-19-7-4-8-20(25)23(19)13-14-28(26,27)21-15-17-9-11-22(12-10-17)16-18-5-2-1-3-6-18/h1-3,5-6,17,21H,4,7-16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAIJHXQDMIINLB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C(=O)C1)CCS(=O)(=O)NCC2CCN(CC2)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-benzylpiperidin-4-yl)methyl)-2-(2,6-dioxopiperidin-1-yl)ethanesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2411542.png)

![6-((3-methoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2411545.png)

![[2-(3-Cyano-6-methyl-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetyl]-carbamic acid ethyl ester](/img/structure/B2411549.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2411555.png)

![N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(3-chloro-4-methylphenyl)oxalamide](/img/structure/B2411556.png)

![3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2411558.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2411559.png)

![3-(3,4-Dimethylphenyl)-1-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea](/img/structure/B2411562.png)

![N-(4-methoxy-2-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2411563.png)